Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
102547-71-7 |
|---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 4-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C7H12O5S/c1-3-11-7(8)5-4-6-12-13(2,9)10/h4-5H,3,6H2,1-2H3 |
InChI Key |
UUFRTUDCQNJDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOS(=O)(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Methanesulfonyl Oxy but 2 Enoate and Its Stereoisomers
Precursor Synthesis and Functional Group Interconversion Pathways to the Methanesulfonate (B1217627) Moiety
The primary route to ethyl 4-[(methanesulfonyl)oxy]but-2-enoate involves the synthesis of its immediate precursor, ethyl 4-hydroxybut-2-enoate, followed by the conversion of the terminal hydroxyl group into a methanesulfonate ester. This two-stage process allows for precise control over the introduction of the reactive leaving group.
Esterification and Sulfonylation Routes
The synthesis of the precursor, ethyl 4-hydroxybut-2-enoate, can be approached in several ways, often beginning with materials that already contain the ester functionality. A well-documented and efficient method starts from monoethyl fumarate (B1241708), which establishes the E (trans) geometry of the double bond from the outset. This approach involves the selective reduction of the carboxylic acid moiety without affecting the ester or the alkene. orgsyn.org
The subsequent conversion of the allylic alcohol to the target methanesulfonate is a standard functional group interconversion. libretexts.org This is typically achieved through reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. wikipedia.orgubc.ca The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The reaction is generally performed at low temperatures (e.g., 0 °C) in an aprotic solvent like dichloromethane (B109758) to minimize side reactions. google.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur of MsCl, followed by elimination of a chloride ion. ubc.ca
| Reaction Stage | Starting Material | Reagents | Product | Key Features |
| Precursor Synthesis | Monoethyl fumarate | 1. Borane-tetrahydrofuran (B86392) complex (BH₃·THF) 2. H₂O / Acetic Acid Quench | Ethyl (E)-4-hydroxybut-2-enoate | Selective reduction of carboxylic acid; retains E-alkene geometry. orgsyn.org |
| Sulfonylation | Ethyl 4-hydroxybut-2-enoate | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | This compound | Conversion of -OH to a good leaving group (-OMs) with retention of configuration. libretexts.org |
Regioselective and Stereoselective Installation of the Allylic Leaving Group
The regioselectivity of the synthesis is fundamentally controlled by the choice of the starting precursor. By utilizing ethyl 4-hydroxybut-2-enoate, the hydroxyl group is pre-positioned at the C4 allylic position, ensuring that the subsequent sulfonylation occurs exclusively at this site. This strategy circumvents potential issues with regioselectivity that could arise if the leaving group were introduced under conditions that might favor substitution at the C2 position.
Stereoselectivity, referring to the geometry of the carbon-carbon double bond, is also dictated by the precursor's synthesis. As mentioned, the reduction of monoethyl fumarate provides a reliable route to the pure E-isomer of ethyl 4-hydroxybut-2-enoate, which is then converted to the corresponding (E)-methanesulfonate. orgsyn.org This ensures that the geometry of the final product is directly inherited from the starting material.
Stereocontrolled Synthesis of this compound
Control over the stereochemistry of the double bond (diastereoselectivity) and the creation of chiral centers in related structures (enantioselectivity) represent more advanced synthetic challenges. These methodologies provide access to a wider range of structurally diverse and functionally distinct isomers.
Diastereoselective Approaches (e.g., for E/Z isomers)
While the synthesis of the (E)-isomer is straightforward from fumarate derivatives, accessing the (Z)-isomer requires a different strategy. A primary method for forming Z-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). mdpi.com This approach would involve the synthesis of ethyl 4-hydroxybut-2-ynoate, followed by stereoselective reduction to furnish (Z)-ethyl 4-hydroxybut-2-enoate. Subsequent sulfonylation would then yield the target (Z)-methanesulfonate.
An alternative, though less common, pathway could involve the hydrolysis of a (Z)-4-halobut-2-enoate ester. For example, (Z)-ethyl 4-chloro-4-oxobut-2-enoate can serve as a precursor to related Z-isomers, suggesting that a corresponding 4-chloro-but-2-enoate could potentially be hydrolyzed to the desired (Z)-allylic alcohol. bldpharm.comchemicalbook.com
| Isomer | Synthetic Strategy | Key Intermediate | Key Reagents/Conditions |
| (E)-Isomer | Selective Reduction | Monoethyl fumarate | BH₃·THF orgsyn.org |
| (Z)-Isomer | Alkyne Hydrogenation | Ethyl 4-hydroxybut-2-ynoate | H₂, Lindlar's Catalyst mdpi.com |
Chiral Auxiliary-Mediated Synthesis of Enantiopure Analogs
To produce enantiopure analogs, where a chiral center is introduced into the butenoate backbone, chiral auxiliaries offer a powerful and reliable method. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed.
For instance, Evans oxazolidinone auxiliaries can be used to synthesize chiral γ-hydroxy-α,β-unsaturated esters. The synthesis would begin by acylating the chiral auxiliary. An asymmetric aldol (B89426) condensation with an aldehyde (e.g., formaldehyde (B43269) or its equivalent) would then establish a new stereocenter at the β-position (which would correspond to the C4 position of the target structure). Subsequent cleavage of the auxiliary would release the chiral hydroxy acid, which can then be esterified and sulfonylated to yield an enantiopure analog of the target compound. The stereochemical outcome is controlled by the steric influence of the auxiliary, which blocks one face of the enolate from the electrophile.
Asymmetric Catalysis in the Formation of Related Enoate Structures
Asymmetric catalysis provides a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Several catalytic strategies are relevant for producing chiral precursors to the target structure:
Novel Synthetic Routes and Green Chemistry Considerations
The synthesis of this compound, a valuable intermediate in organic synthesis, has traditionally relied on conventional methods. However, recent advancements have paved the way for more innovative and environmentally conscious approaches. These novel routes prioritize efficiency, atom economy, and the use of greener reagents and solvents, aligning with the principles of sustainable chemistry.
A key precursor in the synthesis of the target compound is Ethyl 4-hydroxybut-2-enoate. A notable method for its preparation involves the selective reduction of monoethyl fumarate. This reaction can be efficiently carried out using a borane-tetrahydrofuran complex, yielding the desired alcohol. orgsyn.org
The subsequent conversion of Ethyl 4-hydroxybut-2-enoate to this compound involves the mesylation of the primary alcohol. Traditional mesylation procedures often utilize chlorinated solvents and stoichiometric amounts of base, leading to significant waste generation. In contrast, green chemistry principles have spurred the development of more sustainable protocols.
The stereochemistry of the starting Ethyl 4-hydroxybut-2-enoate is crucial for obtaining the desired stereoisomer of the final product. The mesylation reaction proceeds with retention of configuration at the stereocenter, as it occurs at the hydroxyl group and does not involve the chiral carbon. Therefore, the enantiopurity of the starting alcohol directly translates to the enantiopurity of the final mesylated product.
The table below summarizes the key steps and reagents in a proposed novel and greener synthetic route to this compound.
| Step | Reactant | Reagent(s) | Solvent | Key Features |
| 1. Reduction | Monoethyl fumarate | Borane-tetrahydrofuran complex | Tetrahydrofuran | Selective reduction of the carboxylic acid. |
| 2. Mesylation | Ethyl 4-hydroxybut-2-enoate | Methanesulfonyl chloride, KOH, catalytic amine (e.g., triethylamine) | Water | Green solvent, catalytic base, pH control. rsc.orgresearchgate.net |
This chemo-enzymatic approach, combining a selective chemical reduction with a green mesylation step, offers a promising and sustainable alternative for the synthesis of this compound and its stereoisomers. This methodology not only enhances the efficiency of the synthesis but also significantly reduces its environmental impact.
Chemical Reactivity and Transformational Chemistry of Ethyl 4 Methanesulfonyl Oxy but 2 Enoate
Nucleophilic Substitution Reactions at the Allylic Position
The presence of a mesylate group, a proficient leaving group, at the allylic position renders the terminal carbon of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate susceptible to nucleophilic attack. These reactions can proceed through different mechanisms, leading to a variety of substitution products.
Sₙ1' and Sₙ2' Reaction Mechanisms
Nucleophilic substitution at the allylic position of this substrate can occur via two primary pathways: the Sₙ2' (bimolecular nucleophilic substitution with allylic rearrangement) and the Sₙ1' (unimolecular nucleophilic substitution with allylic rearrangement) mechanisms.
In the Sₙ2' mechanism , the nucleophile directly attacks the γ-carbon (the carbon of the double bond furthest from the leaving group), in a concerted fashion, leading to the displacement of the mesylate group and a shift of the double bond. This pathway is generally favored by strong, soft nucleophiles and conditions that promote a bimolecular reaction. The reaction proceeds with a defined stereochemistry, often anti-addition of the nucleophile with respect to the leaving group.
Conversely, the Sₙ1' mechanism involves a two-step process. The first, rate-determining step is the departure of the mesylate leaving group to form a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by the nucleophile at either the α-carbon (the carbon originally bearing the leaving group) or the γ-carbon. For this compound, attack at the γ-position is often observed, leading to the rearranged product. This mechanism is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and with weaker nucleophiles.
The competition between these pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts.
Influence of Nucleophile Sterics and Electronics on Regio- and Stereoselectivity
The steric and electronic properties of the incoming nucleophile play a crucial role in determining the outcome of the substitution reaction, particularly its regioselectivity (α vs. γ attack) and stereoselectivity.
Steric hindrance in the nucleophile can significantly influence the site of attack. Bulky nucleophiles may preferentially attack the less sterically hindered γ-carbon, favoring the Sₙ2' pathway and leading to the rearranged product. Conversely, smaller, less hindered nucleophiles may have a greater propensity to attack the α-carbon, although this is often less favored due to the conjugated system.
The electronic nature of the nucleophile, often described in terms of hardness and softness, also directs the regioselectivity. "Soft" nucleophiles, which have a high-energy highest occupied molecular orbital (HOMO) and are more polarizable (e.g., organocuprates, thiolates), generally favor the γ-attack characteristic of Sₙ2' reactions. "Hard" nucleophiles, with a low-energy HOMO (e.g., alkoxides, amines), may show less selectivity and can sometimes lead to mixtures of products or favor direct attack at the carbon bearing the leaving group under certain conditions.
The interplay of these factors allows for a degree of control over the isomeric product distribution, a key consideration in synthetic applications.
Catalytic Enhancements in Substitution Processes (e.g., Palladium-catalyzed reactions)
The regioselectivity and stereoselectivity of allylic substitution reactions of this compound can be significantly enhanced and controlled through the use of transition metal catalysts, most notably palladium complexes. Palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction) is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
In these reactions, a palladium(0) catalyst reacts with the allylic mesylate to form a π-allylpalladium intermediate. This complex can then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack is highly dependent on the nature of the phosphine (B1218219) ligands attached to the palladium center.
The electronic and steric properties of the phosphine ligands can direct the nucleophile to either the more substituted or less substituted terminus of the π-allyl complex. For instance, certain electron-donating or sterically bulky ligands can favor attack at the less substituted γ-carbon, while other ligand systems may promote attack at the α-position. This fine-tuning of the catalyst allows for a high degree of control over the isomeric product formed.
Furthermore, the use of chiral phosphine ligands enables asymmetric palladium-catalyzed allylic alkylations, providing access to enantioenriched products. The chiral environment created by the ligand around the palladium center dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to the preferential formation of one enantiomer.
| Catalyst System | Nucleophile | Major Regioisomer | Stereochemical Outcome |
| Pd(PPh₃)₄ | Malonate derivatives | γ-substituted | Racemic or as determined by chiral ligand |
| Pd₂(dba)₃ / Chiral Ligand | Amines | γ-substituted | Enantioenriched |
| Pd(OAc)₂ / DPPE | Organoboron reagents | γ-substituted | Varies with substrate and ligand |
This table represents generalized outcomes, and specific results can vary based on reaction conditions and the precise structure of the nucleophile and ligands.
Conjugate Addition Reactions to the α,β-Unsaturated Ester System
The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition.
Michael Additions with Various Nucleophiles
A wide range of nucleophiles can participate in Michael additions to this compound. These include "soft" carbon nucleophiles such as enolates derived from malonic esters, β-ketoesters, and cyanoacetates, as well as organocuprates. Heteroatom nucleophiles like amines, thiols, and alkoxides can also undergo conjugate addition.
The reaction typically proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, usually during workup, to yield the 1,4-adduct. The choice of nucleophile and reaction conditions can be tailored to achieve high yields of the desired conjugate addition product.
It is important to note that a competition exists between conjugate addition and nucleophilic substitution at the allylic position. The outcome is often dictated by the nature of the nucleophile. Soft nucleophiles tend to favor conjugate addition, while harder, more basic nucleophiles might lead to substitution or a mixture of products.
| Nucleophile Type | Example | Product Type |
| Carbon Nucleophile | Diethyl malonate | 1,4-dicarbonyl compound |
| Nitrogen Nucleophile | Piperidine | β-amino ester |
| Sulfur Nucleophile | Thiophenol | β-thioether ester |
| Organometallic | Lithium dimethylcuprate | β-alkylated ester |
Stereochemical Outcomes in Asymmetric Conjugate Additions
The conjugate addition to the α,β-unsaturated ester system of this compound creates a new stereocenter at the β-carbon. When the reaction is carried out using prochiral nucleophiles or in the presence of a chiral catalyst, it is possible to achieve high levels of stereocontrol, leading to the formation of enantioenriched products.
Asymmetric Michael additions can be facilitated by various catalytic systems, including chiral organocatalysts (such as proline derivatives or cinchona alkaloids) and chiral metal complexes. These catalysts can activate the substrate, the nucleophile, or both, and create a chiral environment that directs the approach of the nucleophile to one face of the double bond over the other.
The stereochemical outcome is highly dependent on the specific catalyst-substrate-nucleophile combination and the reaction conditions employed. The development of highly enantioselective conjugate addition reactions is a significant area of research, as the resulting chiral β-functionalized esters are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.
| Chiral Catalyst | Nucleophile | Enantiomeric Excess (ee) |
| Chiral Phase-Transfer Catalyst | Glycine Schiff base | High |
| Chiral Lewis Acid | Silyl ketene (B1206846) acetal | Often >90% |
| Chiral Organocatalyst | Thiol | Variable, can be high |
The enantiomeric excess values are illustrative and depend on the specific catalyst, nucleophile, and reaction conditions.
Pericyclic Reactions Involving the But-2-enoate Moiety
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The but-2-enoate portion of the target molecule contains a π-system that could potentially participate in such transformations.
Diels-Alder Cycloadditions and Related Transformations
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgmychemblog.commasterorganicchemistry.com In principle, the double bond of the but-2-enoate moiety could act as a dienophile. For a standard Diels-Alder reaction, the dienophile is typically rendered electron-poor by conjugation with an electron-withdrawing group. The ethyl ester group in this compound serves this purpose, activating the double bond for reaction with an electron-rich diene.
A hypothetical Diels-Alder reaction is presented in the table below. However, no specific examples of this reaction with this compound have been documented.
Table 1: Hypothetical Diels-Alder Reaction
| Diene | Dienophile | Expected Product |
| 1,3-Butadiene | This compound | Ethyl 4-(methanesulfonyloxymethyl)cyclohex-3-ene-1-carboxylate |
This table is illustrative and not based on reported experimental data.
Intramolecular Cyclizations
Intramolecular cyclization reactions of functionalized butenoates are known to occur, leading to the formation of various cyclic structures. researchgate.net For this compound, an intramolecular reaction could potentially be initiated by a nucleophilic group within the molecule that displaces the mesylate leaving group. In the absence of other functional groups, such reactions are not expected. If the molecule were modified to contain a suitable internal nucleophile, a variety of heterocyclic or carbocyclic systems could theoretically be synthesized. No such intramolecular cyclizations have been reported for the title compound.
Elimination Reactions and Olefin Functionalization
The methanesulfonyl group is an excellent leaving group, being the conjugate base of a strong acid (methanesulfonic acid). researchgate.net Therefore, this compound is a good substrate for elimination reactions. In the presence of a non-nucleophilic base, an E2 elimination could occur, leading to the formation of a conjugated diene.
Table 2: Hypothetical Elimination Reaction
| Substrate | Base | Expected Product | By-product |
| This compound | Diazabicycloundecene (DBU) | Ethyl buta-2,3-dienoate | DBU-H⁺ MsO⁻ |
This table is illustrative and not based on reported experimental data.
This elimination would provide a route to functionalized allenes, which are valuable intermediates in organic synthesis. However, no literature reports confirm this transformation for this compound.
Exploration of Rearrangement Reactions
Allylic systems containing a good leaving group are known to undergo rearrangement reactions, often proceeding through an allylic carbocation or via an SN2' mechanism. The structure of this compound features an allylic mesylate. Nucleophilic attack at the γ-position (the carbon of the double bond further from the ester) with concomitant displacement of the mesylate group and migration of the double bond is a plausible, though undocumented, reaction pathway.
Such rearrangements are highly dependent on the reaction conditions and the nature of the nucleophile. Without experimental data, any discussion of specific rearrangement products remains speculative.
Spectroscopic and Advanced Analytical Elucidation of Ethyl 4 Methanesulfonyl Oxy but 2 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
For the trans isomer (E), the olefinic protons (H-2 and H-3) exhibit a characteristic large coupling constant (J), typically in the range of 15-18 Hz. The chemical shifts are influenced by their position relative to the ester and the allylic mesylate group. By analyzing spectral data from analogous compounds like ethyl crotonate, a predicted spectrum can be constructed. asahilab.co.jpallfordrugs.comresearchgate.net
Predicted ¹H NMR Data: The proton signals for this compound can be assigned based on their expected chemical shifts and multiplicities. The methanesulfonyl group's protons appear as a distinct singlet, while the ethyl ester group shows a characteristic quartet and triplet pattern. The vinylic protons will appear as multiplets, with their coupling constant revealing the E or Z configuration of the double bond. The methylene (B1212753) protons adjacent to the mesylate group are expected to be shifted downfield.
Predicted ¹³C NMR Data: The ¹³C NMR spectrum complements the proton data, with each carbon atom in a unique chemical environment giving rise to a distinct signal. azom.comweebly.com The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The olefinic carbons, the methylene carbon bearing the mesyloxy group, and the carbons of the ethyl and methylsulfonyl groups all appear at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. azom.com
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~166.0 |
| -CH= | ~6.8 - 7.1 | Multiplet (dt) | ~144.0 |
| =CH-COOEt | ~5.9 - 6.2 | Multiplet (dt) | ~123.0 |
| CH₂-O-Ms | ~4.7 - 4.9 | Doublet (d) | ~68.0 - 70.0 |
| O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | ~61.0 |
| S-CH₃ | ~3.0 - 3.1 | Singlet (s) | ~37.0 - 38.0 |
| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~14.0 |
This interactive table presents the predicted NMR spectral data for this compound, extrapolated from known values for ethyl but-2-enoate and methanesulfonate (B1217627) moieties. asahilab.co.jpweebly.comblogspot.comresearchgate.netchemicalbook.com
Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing protons with deuterium atoms at specific positions in this compound, the fate of these atoms can be tracked throughout a chemical transformation. For instance, in a nucleophilic substitution reaction where the mesylate acts as a leaving group, labeling the methylene (C-4) position would allow chemists to determine whether the reaction proceeds via an Sₙ2 or Sₙ2' mechanism.
The absence or presence of the deuterium label in the final product, as determined by ¹H NMR (which would show the disappearance of a signal) or ²H NMR, provides unambiguous evidence of the reaction pathway. This technique is invaluable for distinguishing between competing mechanisms and understanding the regioselectivity of reactions involving this allylic substrate.
The flexibility of the single bonds in this compound allows it to adopt various conformations in solution. Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the predominant spatial arrangement of the molecule.
A NOESY experiment detects protons that are close in space (typically <5 Å), regardless of their through-bond connectivity. iupac.orgnih.gov For this compound, NOESY cross-peaks between the protons on the C-4 methylene group and the olefinic proton at C-2 would indicate a preference for a gauche or eclipsed conformation around the C3-C4 bond. Conversely, the absence of such a peak might suggest a more extended, anti-periplanar conformation. By integrating the volumes of these cross-peaks, it is possible to calculate interproton distances and, with the aid of computational modeling, build a detailed picture of the molecule's three-dimensional structure and dynamic behavior in solution. mdpi.com
Mass Spectrometry for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides structural information. Under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), predictable fragmentation pathways can be observed. nih.gov For sulfonate esters, common fragmentation includes the loss of the alkyl group from the sulfonate, leading to a stable [M-alkyl]⁻ precursor ion in negative ion mode. nih.gov Other likely fragmentation pathways for this compound include:
Cleavage of the C-O bond, generating a resonance-stabilized allylic carbocation.
Loss of the entire methanesulfonyloxy group.
Neutral loss of sulfur dioxide (SO₂), a characteristic fragmentation for some sulfonates. aaqr.org
By monitoring the appearance of the molecular ion of the product and the disappearance of the starting material, mass spectrometry coupled with a chromatographic inlet (e.g., LC-MS or GC-MS) is also an effective method for monitoring the progress of reactions involving this compound. enovatia.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
The key functional groups in this molecule and their expected vibrational frequencies are:
Ester Group (C=O stretch): A strong, sharp absorption band around 1720-1740 cm⁻¹.
Alkene Group (C=C stretch): A medium intensity band around 1650 cm⁻¹. The trans configuration typically results in a stronger Raman signal.
Sulfonate Group (S=O stretches): Two strong absorption bands are characteristic of the SO₂ group in the mesylate. The asymmetric stretch appears around 1350-1370 cm⁻¹, and the symmetric stretch is found near 1170-1180 cm⁻¹. asahilab.co.jpresearchgate.net
C-O and S-O Stretches: These appear in the fingerprint region (below 1300 cm⁻¹), with C-O ester stretches typically between 1250-1000 cm⁻¹ and the S-O stretch around 800-1000 cm⁻¹. allfordrugs.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Alkene (C=C) | Stretch | ~1650 | Medium |
| Sulfonate (SO₂) | Asymmetric Stretch | 1350 - 1370 | Strong |
| Symmetric Stretch | 1170 - 1180 | Strong | |
| Ester (C-O) | Stretch | 1000 - 1250 | Strong |
| Sulfonate (S-O) | Stretch | 800 - 1000 | Medium-Strong |
This interactive table summarizes the characteristic infrared absorption frequencies for the primary functional groups within this compound. asahilab.co.jpallfordrugs.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and separating it from starting materials, byproducts, and potential isomers. walshmedicalmedia.com Given the compound's polarity, both normal-phase and reversed-phase HPLC can be employed.
A typical reversed-phase method would utilize a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Furthermore, HPLC is essential for separating the geometric (E and Z) isomers of the but-2-enoate moiety. zju.edu.cn While the synthesis often favors the thermodynamically more stable E (trans) isomer, the Z (cis) isomer can be formed as a byproduct. These isomers have different physical properties and often exhibit distinct retention times on an HPLC column, allowing for their separation and quantification. nih.govmtc-usa.com For preparative work, flash column chromatography on silica (B1680970) gel is also a common and effective purification technique. rsc.org
X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination
While this compound itself is not chiral, it is often used in syntheses to create chiral molecules. If a reaction involving this substrate produces a chiral derivative that can be crystallized, single-crystal X-ray crystallography provides the most definitive method for determining its absolute stereochemistry.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. For chiral molecules, specialized analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. nih.govchemicalbook.com This method provides irrefutable proof of the stereochemical outcome of a reaction, which is critical in fields such as pharmaceutical development and natural product synthesis. iupac.orgoup.com
Computational and Theoretical Investigations of Ethyl 4 Methanesulfonyl Oxy but 2 Enoate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for determining the three-dimensional structure and conformational landscape of organic molecules. Such studies for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate would elucidate key structural parameters, including:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
By calculating the potential energy surface, researchers can identify the lowest energy (most stable) conformations of the molecule. This information is crucial for understanding its physical properties and how it interacts with other molecules. Despite the utility of these methods, specific studies detailing the optimized geometry and conformational analysis of this compound are not presently available in published literature.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For a reactive molecule like this compound, which contains both an electrophilic α,β-unsaturated ester and a good leaving group (mesylate), several reaction pathways could be explored. Theoretical studies would typically involve:
Mapping Reaction Coordinates: Identifying the energetic pathway from reactants to products.
Locating Transition States: Determining the structure and energy of the highest point on the reaction pathway, which governs the reaction rate.
Calculating Activation Energies: The energy barrier that must be overcome for the reaction to occur.
General computational studies on sulfonate esters have explored their hydrolysis and reactions with nucleophiles, often debating between concerted and stepwise mechanisms. acs.orgnih.govrsc.org Similarly, theoretical investigations into allylic mesylates often focus on substitution reactions. nih.govuv.es However, specific computational models detailing the reaction mechanisms and transition state geometries for reactions involving this compound have not been reported.
Prediction of Spectroscopic Properties
Quantum chemical methods can predict various spectroscopic properties, which are essential for compound characterization. These predictions are valuable for interpreting experimental data or for identifying unknown compounds. Commonly predicted spectra include:
Nuclear Magnetic Resonance (NMR) Spectra: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.
Infrared (IR) Spectra: Prediction of vibrational frequencies, which correspond to the absorption bands in an experimental IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectra: Calculation of electronic transitions to predict absorption wavelengths.
While numerous online tools and software packages exist for the general prediction of NMR spectra, and machine learning models are improving accuracy, specific, peer-reviewed computational studies detailing the predicted spectroscopic properties of this compound are absent from the scientific literature. nih.govnmrdb.orggithub.io
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies use computational methods to understand how a molecule's electronic structure influences its chemical reactivity. For this compound, such an analysis would likely involve:
Frontier Molecular Orbital (FMO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electron-rich and electron-deficient regions.
Calculation of Reactivity Descriptors: Quantifying properties like hardness, softness, and electrophilicity index based on orbital energies.
These studies provide a theoretical foundation for predicting how the molecule will behave in different chemical environments. While general principles of electrophilicity and reactivity are understood for butenoates and sulfonate esters, a specific computational analysis of the structure-reactivity relationship for this compound is not documented in the available literature. nih.govmasterorganicchemistry.com
Applications of Ethyl 4 Methanesulfonyl Oxy but 2 Enoate As a Versatile Synthetic Building Block
Precursor to Complex α,β-Unsaturated Esters and Carboxylic Acid Derivatives
Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate serves as an excellent precursor for the synthesis of more complex α,β-unsaturated esters and their corresponding carboxylic acid derivatives. The mesyloxy group at the C4 position is a highly effective leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the γ-position of the butenoate backbone.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Reaction Type |
| Carbon Nucleophiles (e.g., Grignard reagents, organocuprates) | γ-Substituted-α,β-unsaturated esters | C-C Bond Formation |
| Heteroatom Nucleophiles (e.g., amines, thiols, alkoxides) | γ-Heteroatom substituted-α,β-unsaturated esters | C-N, C-S, C-O Bond Formation |
The resulting substituted α,β-unsaturated esters can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acids, further expanding the synthetic utility of this building block.
Intermediate in the Synthesis of Non-Clinical Organic Scaffolds and Fine Chemicals
The ability to introduce a wide array of substituents onto the butenoate framework makes this compound a key intermediate in the synthesis of various non-clinical organic scaffolds and fine chemicals. These scaffolds can serve as foundational structures for the development of new materials, ligands for catalysis, and probes for biological studies. For instance, the introduction of aromatic or heterocyclic moieties through nucleophilic substitution can lead to the formation of precursors for novel dyes or electronically active materials.
Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
A primary application of this compound lies in its ability to facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Carbon-Carbon Bond Formation: Reactions with organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), allow for the introduction of alkyl, aryl, or vinyl groups at the C4 position. This provides a straightforward route to a variety of γ-substituted butenoates, which are valuable intermediates in their own right.
Carbon-Heteroatom Bond Formation: The electrophilic nature of the C4 position, activated by the mesylate leaving group, makes it susceptible to attack by a wide range of heteroatom nucleophiles. This includes:
Nitrogen Nucleophiles: Amines and their derivatives react to form γ-amino-α,β-unsaturated esters.
Sulfur Nucleophiles: Thiols and thiolates readily displace the mesylate to yield γ-thio-α,β-unsaturated esters.
Oxygen Nucleophiles: Alkoxides and phenoxides can be employed to synthesize γ-alkoxy- or γ-aryloxy-α,β-unsaturated esters.
These reactions proceed with high efficiency and provide access to a diverse library of functionalized butenoate derivatives.
Utility in Tandem Reactions and Cascade Processes
The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction could be initiated by the nucleophilic displacement of the mesylate, followed by an intramolecular reaction involving the α,β-unsaturated ester moiety. Such processes are highly desirable in modern organic synthesis as they increase efficiency by reducing the number of synthetic steps, purifications, and waste generation.
While specific, extensively documented examples of cascade reactions involving this particular molecule are not widespread in readily available literature, its structure inherently suggests potential for such applications. For instance, a nucleophile containing a suitably positioned reactive site could undergo an initial substitution at C4, followed by a Michael addition to the conjugated system, leading to the rapid construction of cyclic structures.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate will likely focus on improving efficiency and adhering to the principles of green chemistry. Current synthetic routes may involve multiple steps and the use of hazardous reagents. Future research should aim to develop more atom-economical and environmentally benign processes.
One promising avenue is the exploration of catalyst- and additive-free reactions. For instance, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids has been shown to be an effective method for producing allylic sulfones under ambient conditions, aligning with green chemistry principles. nih.govdoaj.org Investigating similar direct approaches to introduce the methanesulfonyl group could significantly streamline the synthesis.
Another area of focus should be the use of renewable starting materials. The development of bio-based acrylates is a growing field, and exploring pathways to synthesize the butenoate backbone from renewable resources would enhance the sustainability of its production.
Key areas for methodological improvement are summarized in the table below:
| Research Focus | Potential Approaches | Expected Benefits |
| Atom Economy | Direct C-H functionalization; Catalytic allylic sulfonylation. | Reduced waste, lower cost. |
| Green Solvents | Use of ionic liquids, supercritical fluids, or water as reaction media. | Reduced environmental impact, improved safety. |
| Catalysis | Development of reusable solid-supported catalysts; Biocatalysis. | Simplified purification, milder reaction conditions. |
| Renewable Feedstocks | Derivatization of bio-based platform chemicals. | Reduced reliance on fossil fuels. |
Exploration of Novel Reactivity and Transformation Pathways
The dual reactivity of this compound presents a rich landscape for exploring novel chemical transformations. The presence of a good leaving group (mesylate) at the allylic position makes it an excellent substrate for nucleophilic substitution reactions. Concurrently, the α,β-unsaturated ester moiety is susceptible to Michael additions.
Future research could investigate the selective activation of one electrophilic site over the other. This would enable the controlled, stepwise introduction of different functional groups, leading to the synthesis of complex molecules from a single building block. For example, molybdenum-catalyzed allylic substitution of tertiary allylic electrophiles has demonstrated high regioselectivity, a principle that could be applied here. nih.gov
Furthermore, the compound can act as a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions following an initial intermolecular reaction. The reaction of similar bifunctional electrophiles with binucleophiles has been shown to yield a variety of heterocyclic structures.
| Reaction Type | Potential Nucleophiles | Potential Products |
| Allylic Substitution (SN2' or SN2) | Amines, thiols, carboxylates, organometallics. | Substituted butenoates with new C-N, C-S, C-O, or C-C bonds. |
| Michael Addition | Enolates, amines, thiols, organocuprates. | γ-functionalized butanoates. |
| Tandem/Domino Reactions | Dinucleophiles (e.g., diamines, amino thiols). | Heterocyclic compounds (e.g., piperidines, thiazines). |
| Cycloaddition Reactions | Dienes (Diels-Alder), 1,3-dipoles. | Cyclic and heterocyclic frameworks. |
Application in New Material Science Research
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel functional polymers and materials. The acrylate (B77674) moiety can participate in polymerization reactions, while the allylic mesylate can be used for post-polymerization modification.
Future research could focus on the synthesis of functionalized polymers through controlled radical polymerization or other modern polymerization techniques. acs.orgfigshare.com The resulting polymers would possess pendant reactive sites that can be further functionalized, for example, by grafting other polymer chains or attaching bioactive molecules. This approach could lead to the development of new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
Additionally, the compound could be used as a cross-linking agent to create novel polymer networks with tailored mechanical and chemical properties. The ability to introduce specific functionalities through the mesylate group allows for the design of "smart" materials that can respond to external stimuli. The synthesis of functionalized poly(1-butene) from 1,2-polybutadiene via sequential reactions demonstrates a similar principle of creating functional materials from a polymer backbone. researchgate.net
| Material Type | Synthetic Strategy | Potential Applications |
| Functional Polymers | Copolymerization followed by post-polymerization modification. | Drug delivery, bioconjugation, smart coatings. |
| Cross-linked Networks | Use as a difunctional cross-linker. | Hydrogels, elastomers, responsive materials. |
| Surface Modification | Grafting onto surfaces to impart new properties. | Biocompatible coatings, anti-fouling surfaces. |
Interdisciplinary Research Synergies with Related Chemical Fields
The unique reactivity of this compound opens up numerous opportunities for interdisciplinary research, particularly in the fields of medicinal chemistry and chemical biology.
As a Michael acceptor, the compound has the potential to act as a covalent inhibitor of enzymes, a strategy of growing importance in drug discovery. mdpi.comnih.gov Michael acceptors can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of proteins. nih.gov Future research could involve the design and synthesis of derivatives of this compound as probes to study enzyme function or as potential therapeutic agents. The anti-cancer properties of some Michael acceptors are attributed to their ability to bind to nucleophilic sites in biological molecules, disrupting cancer cell function. mdpi.com
In chemical biology, this compound could be used to develop chemical probes for activity-based protein profiling (ABPP). By incorporating a reporter tag, derivatives of this molecule could be used to identify and study the activity of specific enzymes in complex biological systems. The role of Michael acceptor molecules as regulators in many cellular signaling pathways highlights their importance in chemical biology studies. researchgate.netmagtech.com.cn
| Interdisciplinary Field | Research Application | Potential Impact |
| Medicinal Chemistry | Development of covalent enzyme inhibitors. | New therapeutic agents for various diseases. |
| Chemical Biology | Design of activity-based protein profiling probes. | Better understanding of enzyme function and disease mechanisms. |
| Organic Synthesis | Use as a versatile building block for complex molecule synthesis. | Access to novel chemical scaffolds for drug discovery and other applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
